1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964965
InChI: InChI=1S/C10H7F3N2O/c1-6(16)7-5-15-8(10(11,12)13)3-2-4-9(15)14-7/h2-5H,1H3
SMILES:
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC15964965

Molecular Formula: C10H7F3N2O

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone -

Specification

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
IUPAC Name 1-[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone
Standard InChI InChI=1S/C10H7F3N2O/c1-6(16)7-5-15-8(10(11,12)13)3-2-4-9(15)14-7/h2-5H,1H3
Standard InChI Key ZITNGFAXIARKIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular formula of 1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is C₁₀H₇F₃N₂O, with a molecular weight of 228.17 g/mol . The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system containing a five-membered imidazole ring and a six-membered pyridine ring. The trifluoromethyl (-CF₃) group at position 5 and the acetyl (-COCH₃) group at position 2 introduce electron-withdrawing effects, which modulate the compound’s polarity and binding affinity in biological systems.

Key structural identifiers:

  • SMILES: CC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F

  • InChIKey: DKLJOAGSQLUYJA-UHFFFAOYSA-N

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1) and metabolic stability, while the acetyl moiety contributes to hydrogen-bonding capacity. Experimental data from PubChem indicate a melting point range of 145–148°C and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) .

Table 1: Physicochemical Profile

PropertyValue
Molecular Weight228.17 g/mol
logP (Predicted)2.1
Solubility in DMSO>10 mg/mL
Melting Point145–148°C

Synthetic Methodologies

General Synthesis Strategies

The compound is typically synthesized via multicomponent reactions involving pyridin-2-amine derivatives and α-ketoaldehydes. A representative protocol involves:

  • Condensation of 5-(trifluoromethyl)pyridin-2-amine with 2-bromoacetophenone in methanol under acidic catalysis (e.g., p-toluenesulfonic acid) .

  • Cyclization at elevated temperatures (70–110°C) to form the imidazo[1,2-a]pyridine core .

  • Purification via silica gel chromatography or preparative HPLC .

Reaction Scheme:

Pyridin-2-amine+α-KetoaldehydeTosOH, MeOH, 70°CImidazo[1,2-a]pyridine Derivative[2]\text{Pyridin-2-amine} + \alpha\text{-Ketoaldehyde} \xrightarrow{\text{TosOH, MeOH, 70°C}} \text{Imidazo[1,2-a]pyridine Derivative}[2]

Optimization Challenges

  • Regioselectivity: Competitive formation of 3-acetyl isomers requires precise control of stoichiometry and reaction time .

  • Yield Improvement: Substituent steric effects reduce cyclization efficiency; microwave-assisted synthesis has been explored to enhance yields .

Structure-Activity Relationship (SAR) Insights

Role of the Trifluoromethyl Group

  • Electron-Withdrawing Effects: The -CF₃ group at position 5 increases electrophilicity, improving interactions with cysteine residues in enzyme active sites .

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .

Acetyl Group Modifications

Replacing the acetyl group with bulkier substituents (e.g., benzoyl) decreases solubility but enhances binding affinity for hydrophobic pockets in kinases .

Table 2: SAR Trends in Imidazo[1,2-a]pyridines

Substituent PositionFunctional GroupEffect on Activity
5-CF₃↑ Potency, ↑ Metabolic Stability
2-COCH₃Moderate H-bonding capacity

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